

An In-depth Technical Guide on 9-Propenyladenine: Discovery, Synthesis, and Biological Implications

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Compound of Interest

Compound Name: **9-Propenyladenine**

Cat. No.: **B560649**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9-propenyladenine**, a molecule of significant interest in pharmaceutical sciences. Primarily recognized as a mutagenic impurity in the manufacturing of the antiretroviral drug tenofovir disoproxil fumarate, the study of **9-propenyladenine** extends to the broader fields of nucleic acid chemistry and toxicology. This document details its historical discovery, synthesis methodologies, and the current understanding of its biological activities, with a focus on its mutagenic properties. Experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug development and chemical synthesis.

Introduction

9-Propenyladenine ($C_8H_9N_5$) is a substituted purine derivative. Its significance in the pharmaceutical industry arises from its classification as a potential mutagenic impurity in tenofovir disoproxil fumarate, a key medication in HIV treatment. The presence of such impurities, even at trace levels, necessitates rigorous control and understanding of their formation and biological effects. This guide aims to consolidate the available scientific

information on **9-propenyladenine**, covering its discovery, synthesis, and the molecular mechanisms underlying its biological activity.

Discovery and History

The first synthesis that paved the way for N-substituted purines, including the precursor to **9-propenyladenine**, was reported in 1965 by Montgomery and Thomas.^[1] Their work focused on using the allyl group as a blocking group in the synthesis of various N-substituted purines. Specifically, they synthesized 9-allyladanine, the saturated counterpart to **9-propenyladenine**.

The direct synthesis and characterization of **9-propenyladenine**, particularly the (E)-isomer, gained prominence with its identification as a process-related impurity in the production of tenofovir disoproxil fumarate. A notable synthesis of (E)-9-(propen-1-yl)-9H-adenine was reported by Chavakula et al. in 2013, driven by the need for a reference standard for this specific impurity.^[2]

Physicochemical Properties

9-Propenyladenine exists as two geometric isomers, (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine and (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine. Its core structure consists of an adenine moiety linked at the N9 position to a propenyl group.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₅	[3]
Molecular Weight	175.19 g/mol	[3]
IUPAC Name ((E)-isomer)	9-[(E)-prop-1-enyl]purin-6-amine	[3][4]
CAS Number ((E)-isomer)	1446486-33-4	[3][4]
Appearance	White to off-white solid	
Storage Temperature	2-8°C	[5]

Synthesis and Characterization

The synthesis of **9-propenyladenine** can be achieved through the isomerization of its precursor, 9-allyladenine. The following sections detail the experimental protocols for the synthesis of 9-allyladenine and its subsequent conversion to (E)-9-(propen-1-yl)-9H-adenine.

Experimental Protocol: Synthesis of 9-Allyladenine

This protocol is based on the method described by Montgomery and Thomas in 1965.

Materials:

- Adenine
- Allyl bromide
- Dimethylformamide (DMF)
- Sodium hydride (NaH)

Procedure:

- A suspension of adenine in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Sodium hydride (1.1 equivalents) is added portion-wise to the suspension at room temperature.
- The mixture is stirred for 1 hour at room temperature to facilitate the formation of the adenine anion.
- Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature for 24 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield 9-allyladenine.

Experimental Protocol: Synthesis of (E)-9-(Propen-1-yl)-9H-adenine

This protocol is adapted from the work of Chavakula et al. (2013).

Materials:

- 9-Allyladenine
- Potassium tert-butoxide
- Dimethyl sulfoxide (DMSO)

Procedure:

- 9-Allyladenine is dissolved in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.
- Potassium tert-butoxide (1.5 equivalents) is added to the solution.
- The reaction mixture is heated to 80°C and stirred for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
- The product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford (E)-9-(propen-1-yl)-9H-adenine.

Characterization Data

The following table summarizes typical characterization data for (E)-9-(propen-1-yl)-9H-adenine.

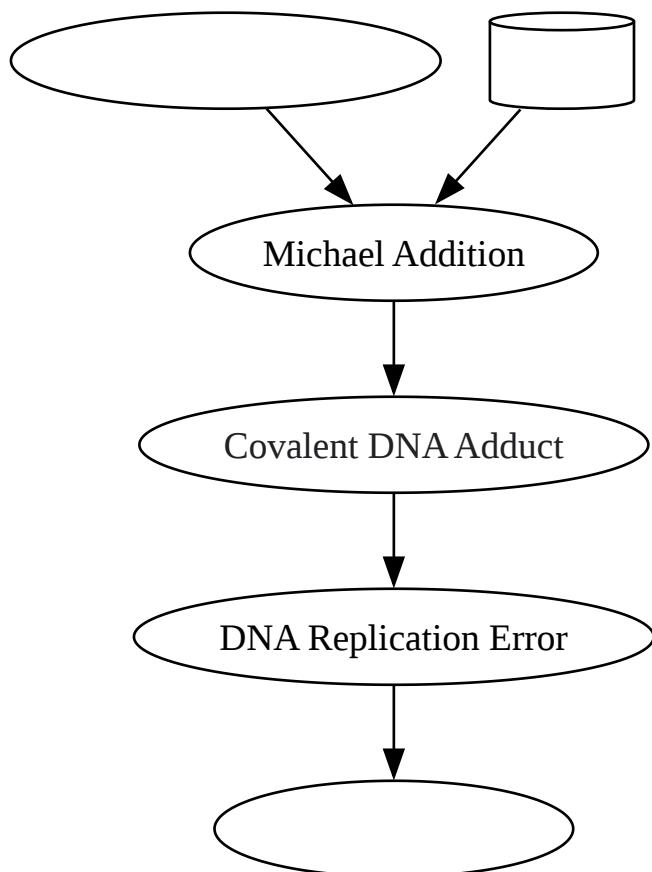
Analysis	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.15 (s, 1H), 8.12 (s, 1H), 7.20 (s, 2H), 6.85 (dq, J = 15.9, 1.7 Hz, 1H), 6.30 (dq, J = 15.9, 6.4 Hz, 1H), 1.85 (dd, J = 6.4, 1.7 Hz, 3H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 156.1, 152.5, 149.8, 141.2, 130.5, 123.8, 118.7, 18.2
Mass Spectrometry (MS)	m/z 176.09 [M+H] ⁺
Purity (HPLC)	>95%

Biological Activity and Signaling Pathways

The primary biological activity of concern for **9-propenyladenine** is its mutagenicity.[6][7][8] This is attributed to its structure as an α,β-unsaturated carbonyl compound, which can interact with cellular macromolecules, most notably DNA.

Mutagenic Mechanism: DNA Adduct Formation

The mutagenicity of α,β-unsaturated aldehydes and related compounds is known to proceed through the formation of covalent adducts with DNA bases.[3][6][7][8][9] The electrophilic β-carbon of the propenyl group is susceptible to nucleophilic attack by the exocyclic amino groups of DNA bases, particularly guanine and adenine.



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The formation of these DNA adducts can disrupt the normal Watson-Crick base pairing during DNA replication, leading to misincorporation of nucleotides and subsequent point mutations.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10][11][12][13][14] The following is a generalized protocol that can be adapted for testing **9-propenyladenine**.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100)
- Minimal glucose agar plates
- Top agar

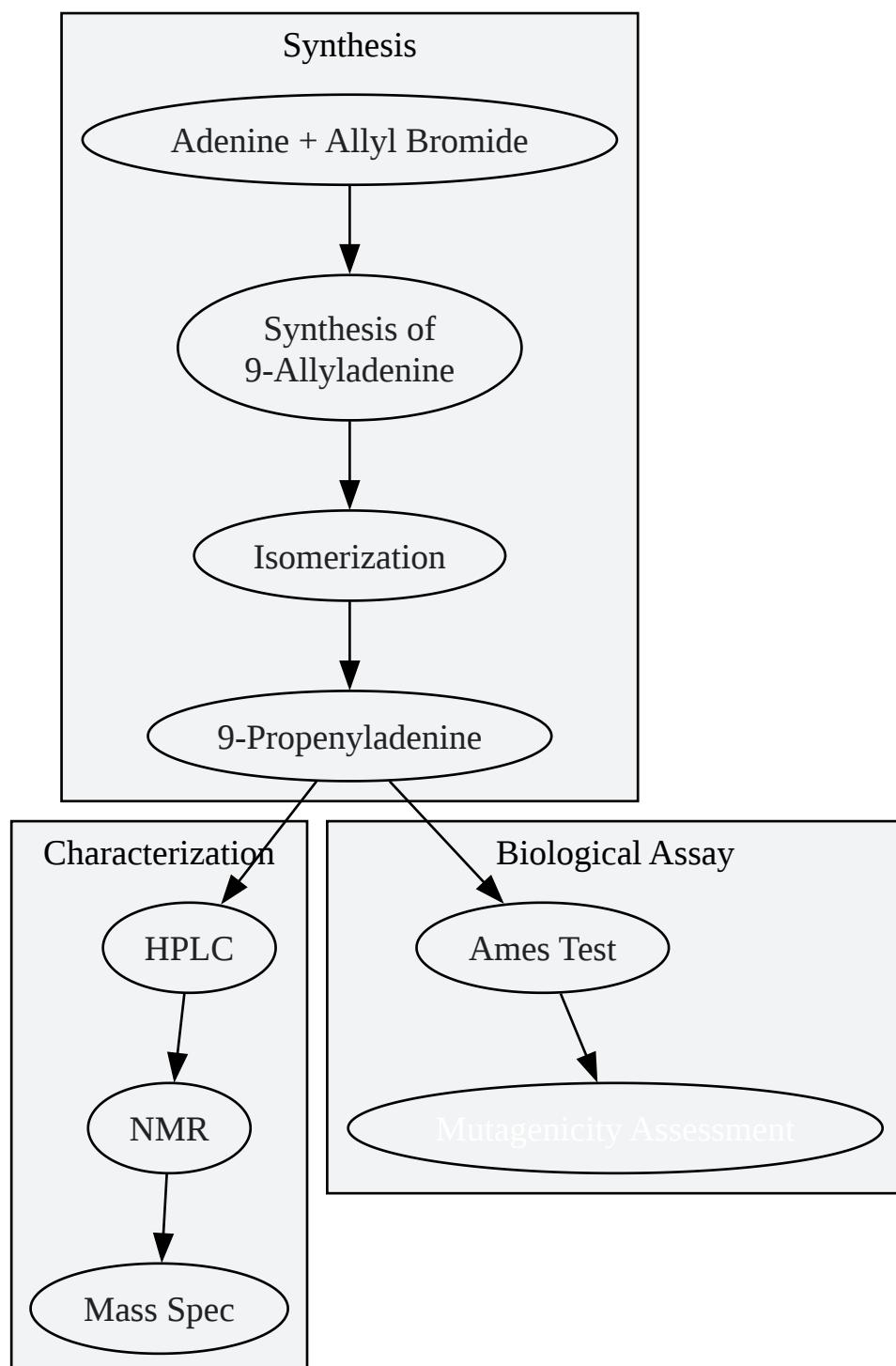
- Histidine/biotin solution
- S9 fraction (for metabolic activation)
- **9-Propenyladenine** test solution
- Positive and negative controls

Procedure:

- Prepare overnight cultures of the *Salmonella typhimurium* tester strains.
- Prepare the test solutions of **9-propenyladenine** at various concentrations.
- In a test tube, combine the bacterial culture, the test solution, and either the S9 mix (for metabolic activation) or a buffer.
- Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and mutagenicity testing of **9-propenyladenine**.



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Conclusion

9-Propenyladenine serves as a critical case study in the importance of impurity profiling in drug development. While its history is intertwined with the synthesis of N-substituted purines, its modern relevance is defined by its potential as a mutagenic impurity. The synthetic routes and analytical methods detailed in this guide provide a framework for the preparation and characterization of this compound, which is essential for its use as a reference standard. The understanding of its mechanism of mutagenicity, through the formation of DNA adducts, underscores the need for stringent control of such impurities in pharmaceutical products. Further research into the specific types of DNA adducts formed and their repair mechanisms will continue to be an important area of investigation.

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